Product packaging for Zelandopam hydrochloride(Cat. No.:CAS No. 138086-00-7)

Zelandopam hydrochloride

Cat. No.: B1682418
CAS No.: 138086-00-7
M. Wt: 309.74 g/mol
InChI Key: NHCWZEQEFHNLBQ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dopamine (B1211576) D1 Receptor Agonist Development

The journey to develop selective dopamine D1 receptor agonists is rooted in the initial discovery and characterization of dopamine's diverse physiological roles. Initially considered just a precursor to norepinephrine, dopamine was later understood to have unique effects, particularly in cardiovascular regulation. This is mediated through its interaction with specific dopamine receptors, which were pharmacologically distinguished into two main families: D1-like (D1 and D5) and D2-like (D2, D3, D4).

The D1-like receptor family, when activated, stimulates adenylyl cyclase, leading to a cascade of intracellular events. A key therapeutic interest in activating D1 receptors stemmed from their physiological effects: stimulation of D1 receptors on vascular smooth muscle induces vasodilation, particularly in the renal, mesenteric, cerebral, and coronary arteries. wikipedia.org Furthermore, D1 receptors in the renal proximal tubules promote natriuresis (excretion of sodium in the urine) and diuresis. wikipedia.org This dual action of lowering blood pressure through vasodilation and reducing fluid volume through natriuresis made D1 receptor agonists highly attractive candidates for treating cardiovascular and renal disorders. ncats.io

However, the clinical use of dopamine itself is limited by its poor oral bioavailability. wikipedia.org This led to the development of a new generation of orally active or more selective intravenous dopamine receptor agonists, such as fenoldopam, and prodrugs like ibopamine. wikipedia.orgbioworld.com It was within this scientific landscape, aimed at creating specific and effective D1 agonists, that Zelandopam (B47401) was developed.

Rationale for Early Zelandopam Hydrochloride Research Focus in Cardiorenal Physiology

The specific targeting of this compound (also known as YM435) for cardiorenal conditions was a direct extension of the known functions of the D1 receptor. ncats.io The compound was identified as a selective and potent dopamine D1 receptor agonist with strong renal vasodilatory properties. medchemexpress.com This profile made it a logical candidate for treating conditions where renal blood flow is compromised and sodium retention is a key pathological feature, such as heart failure and hypertension. wikipedia.orgncats.io

The primary rationale was that by selectively activating D1 receptors, Zelandopam could:

Increase Renal Blood Flow: Improve kidney perfusion, which is often impaired in heart failure.

Promote Natriuresis: Help the body excrete excess sodium and water, reducing the fluid overload (congestion) that is a hallmark of heart failure. wikipedia.org

Reduce Blood Pressure: Induce vasodilation to lower systemic blood pressure in patients with hypertension. wikipedia.org

Preclinical studies supported this rationale. In animal models, Zelandopam demonstrated the ability to protect against acute renal failure induced by agents like cisplatin (B142131), highlighting its potential for preserving kidney function. bioworld.com Another study in rats with puromycin (B1679871) aminonucleoside-induced nephrosis, a model for kidney disease, found that Zelandopam could dose-dependently reduce proteinuria (excess protein in urine) and high cholesterol. nih.gov These findings provided a solid foundation for investigating Zelandopam as a potential therapeutic agent for congestive heart failure, hypertension, and the preservation of renal function. ncats.io

Overview of this compound's Research Trajectory and Discontinuation

Zelandopam, developed by Yamanouchi Pharmaceutical in collaboration with Mochida, advanced into clinical trials based on its promising preclinical profile. bioworld.comportico.org The drug was investigated for intravenous use in the treatment of arterial hypertension and heart failure, reaching Phase II clinical trials for these indications. ncats.ioportico.org

The research trajectory focused on its potential to manage cardiovascular crises, such as abnormal perioperative hypertension. bioworld.com Despite the strong scientific rationale and positive early findings, the development of Zelandopam was halted. The compound was discontinued (B1498344) following disappointing results in Phase II trials for the treatment of abnormal perioperative hypertension. bioworld.com Development appears to have ceased in the early 2000s, and the drug was never marketed. wikipedia.org

Data Tables

Physiological Effects of Dopamine D1 Receptor Activation

Physiological EffectLocation of ActionTherapeutic Implication
Vasodilation Vascular Smooth Muscle (Renal, Coronary, Cerebral, Mesenteric)Reduction of blood pressure, increased organ perfusion.
Natriuresis & Diuresis Renal Proximal TubulesReduction of fluid volume, management of congestion.
Inhibition of Na+/H+ Exchanger Renal Proximal TubulesContributes to increased sodium excretion.

This compound Research Profile

AttributeDetails
Synonyms YM-435, MYD-37, Selandopam
Chemical Name (-)-(S)-4-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Mechanism of Action Selective Dopamine D1-like Receptor Agonist
Primary Investigated Indications Arterial Hypertension, Heart Failure, Preservation of Renal Function
Developer Yamanouchi Pharmaceutical / Mochida
Highest Phase of Development Phase II
Development Status Discontinued

Receptor Binding and Selectivity Profiles of this compound

Zelandopam is characterized by its specific binding to and activation of dopamine D1-like receptors. nih.govidrblab.netmedchemexpress.com This selectivity is a key feature of its pharmacological profile.

Agonist Activity at Dopamine D1-like Receptors

Zelandopam acts as a selective agonist at dopamine D1-like receptors. nih.govidrblab.netmedchemexpress.com The dopamine D1-like receptor family includes the D1 and D5 receptors, which are known to couple to Gαs/olf proteins. purdue.edufrontiersin.org This interaction initiates a signaling cascade that is fundamental to many physiological processes in the central nervous system and periphery. nih.govfrontiersin.org Zelandopam's agonist activity at these receptors has been demonstrated in various preclinical models, where it has been shown to be effective in a dose-dependent manner. nih.gov

Specificity and Potency Assessment in Dopaminergic Systems

Zelandopam is recognized for its selectivity towards the dopamine D1-like receptors. nih.gov The dopamine receptor system is broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. purdue.eduwikipedia.org While D1-like receptors typically stimulate adenylyl cyclase, D2-like receptors are coupled to inhibitory G proteins (Gαi/o) and inhibit this enzyme. purdue.edu The focused action of zelandopam on the D1-like receptor subtype minimizes off-target effects that could arise from interaction with other dopamine receptor families or other neurotransmitter systems.

Comparative Receptor Pharmacology with Other Dopamine D1 Agonists

The development of selective D1 agonists like zelandopam has been a significant area of research, aiming to improve upon earlier, less selective compounds. frontiersin.org For instance, older ergot-derived dopamine agonists had broader receptor activity, leading to more side effects. wikipedia.org In contrast, newer agents are designed for higher selectivity.

Other experimental D1 agonists include compounds like SKF38393, SKF81297, and dihydrexidine. google.com The pharmacological profiles of these compounds vary. For example, the enantiomers of doxanthrine (B1255972), another D1 receptor full agonist, have been shown to have differing potencies and selectivities. The (+) enantiomer of doxanthrine is a potent and highly selective D1 agonist, whereas the (-) enantiomer is a weaker partial agonist with activity at other receptors. purdue.edu The quest for D1 agonists with optimal properties has also led to the exploration of non-catechol structures to enhance clinical utility. frontiersin.org

Downstream Signaling Pathways and Cellular Mechanisms of this compound

The activation of D1-like receptors by zelandopam initiates a series of intracellular events, primarily mediated by G proteins and the modulation of cyclic AMP levels.

Mediation by G Proteins and Adenylyl Cyclase Activation

As a D1-like receptor agonist, zelandopam's mechanism of action is intrinsically linked to the activation of G protein-coupled receptors (GPCRs). nih.govwikipedia.org Specifically, D1-like receptors are coupled to the stimulatory G protein, Gαs. purdue.edufrontiersin.org Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαs. nih.govbiomolther.org This activated G protein then stimulates the enzyme adenylyl cyclase. wikipedia.orgbiomolther.org Adenylyl cyclase is responsible for the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. wikipedia.orgjapsonline.com

Modulation of Cyclic AMP (cAMP) Formation

The stimulation of adenylyl cyclase by the Gαs protein leads to an increase in the intracellular concentration of cyclic AMP (cAMP). ebi.ac.ukresearchgate.net This rise in cAMP levels is a hallmark of D1-like receptor activation. japsonline.comnih.gov The accumulation of cAMP, in turn, activates downstream effectors such as Protein Kinase A (PKA), which then phosphorylate various cellular proteins to produce a physiological response. nih.gov The modulation of cAMP formation is a critical step in the signal transduction pathway initiated by zelandopam. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO4 B1682418 Zelandopam hydrochloride CAS No. 138086-00-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

138086-00-7

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrochloride

InChI

InChI=1S/C15H15NO4.ClH/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20;/h1-5,10,16-20H,6-7H2;1H/t10-;/m0./s1

InChI Key

NHCWZEQEFHNLBQ-PPHPATTJSA-N

SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

Isomeric SMILES

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

Canonical SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam

Origin of Product

United States

Preclinical Pharmacological Characterization of Zelandopam Hydrochloride

Elucidation of Molecular Mechanisms

The pharmacological actions of Zelandopam (B47401) hydrochloride stem from its interaction with specific cellular receptors and the subsequent activation of intracellular signaling cascades. As a selective dopamine (B1211576) D1-like receptor agonist, Zelandopam's primary mechanism involves the modulation of second messenger systems that transduce the extracellular receptor binding event into an intracellular response. wikipedia.orgtg.org.au The principal pathway activated by D1-like receptors is the adenylyl cyclase-cyclic AMP (cAMP) signaling cascade. tg.org.au

Research has demonstrated that Zelandopam directly influences this pathway. In in-vitro studies using bovine retina, Zelandopam was shown to promote the formation of cAMP. ncats.io The activation of D1-like receptors by an agonist like Zelandopam stimulates the G protein Gαs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP. tg.org.au The generated cAMP then acts as a second messenger, activating downstream targets such as Protein Kinase A (PKA) to produce a physiological response. lecturio.com The efficacy of Zelandopam in stimulating this pathway was quantified, with a half-maximal effective concentration (EC50) value of 1.97 µM for cAMP formation. ncats.io The maximum stimulation achieved was 210% of the control levels at a concentration of 10 µM. ncats.io

Table 1: Effect of Zelandopam Hydrochloride on cAMP Formation in Bovine Retina

Parameter Value
Maximal Stimulated cAMP Level 210% of control
Agonist Concentration for Max Level 10 µM
EC50 for cAMP Formation 1.97 µM

Data sourced from in-vitro studies on bovine retinal tissue. ncats.io

Beyond the well-established cAMP pathway, evidence suggests that dopamine D1-like receptors can also couple to other intracellular signaling systems, notably the phospholipase C (PLC) pathway. medchemexpress.com Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, to generate two different second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com IP3 is responsible for mobilizing calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). nih.govnih.gov Although direct studies detailing Zelandopam's specific influence on the PLC pathway are not extensively documented in the provided literature, its nature as a D1-like agonist suggests a potential for interaction with this cascade, a characteristic feature of some receptors in this family. medchemexpress.comnih.gov

In Vitro Methodologies in Zelandopam Hydrochloride Research

Cell-Based Assay Systems for Zelandopam (B47401) Hydrochloride Evaluation

Cell-based assays are fundamental tools for assessing the biological activity of compounds like zelandopam hydrochloride in a controlled, living system. nih.govoncolines.comnuvisan.comaccelevirdx.com These assays allow researchers to observe the direct effects of the compound on cellular functions.

Functional Assays for Receptor Activation and Efficacy

Functional assays are employed to determine not only if a compound binds to a receptor but also whether that binding elicits a biological response, thus defining its efficacy. accelevirdx.commdpi.com For zelandopam, a key functional outcome is the activation of the dopamine (B1211576) D1 receptor. medchemexpress.com

One of the primary methods to assess D1 receptor activation is to measure the production of cyclic AMP (cAMP), a secondary messenger molecule. elifesciences.org The dopamine D1 receptor is a Gs-protein coupled receptor, and its activation stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP. elifesciences.orgidrblab.netmedchemexpress.com Therefore, an increase in intracellular cAMP levels in cells expressing the D1 receptor is a direct indicator of agonist activity.

In studies with zelandopam, researchers have utilized cell lines, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express the human dopamine D1 receptor. diva-portal.org When these cells are treated with zelandopam, a dose-dependent increase in cAMP accumulation is observed, confirming its role as a D1 receptor agonist. The potency and efficacy of zelandopam can be quantified by generating dose-response curves and calculating the EC50 value, which represents the concentration of the drug that produces 50% of the maximal response.

Assay TypeCell LineMeasured ParameterResult
Receptor ActivationCHO cells expressing human D1 receptorIntracellular cAMP levelsDose-dependent increase
Receptor ActivationRecombinant CHO-K1 cellsIntracellular Ca2+ concentrationSignal observed

This table summarizes functional assays used to evaluate this compound's receptor activation.

Assessment of this compound's Effects on Cellular Responses

Beyond direct receptor activation, in vitro assays are used to investigate the broader cellular consequences of this compound treatment. These can include changes in cell viability, proliferation, and specific signaling pathways. oncolines.comsigmaaldrich.com

For instance, studies have explored the effects of zelandopam on renal cells, given its development for renal and cardiovascular conditions. portico.orgnih.gov In cultured renal tubular cells, the protective effects of zelandopam against injury induced by toxins like cisplatin (B142131) have been examined. nih.govmedchemexpress.com Cellular responses in these assays can be measured by various endpoints, such as cell survival rates, apoptosis markers (e.g., caspase-3 activity), and the expression of stress-related genes. sigmaaldrich.com

Another important cellular response is the modulation of ion channel activity. Activation of D1 receptors can influence the function of ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs). nih.gov Changes in ion flow across the cell membrane can be monitored using techniques like fluorescence-based membrane potential assays, providing another layer of understanding of zelandopam's cellular effects. nih.gov

Cellular ResponseCell TypeMeasurementFinding
CytoprotectionRenal tubular cellsCell viability after cisplatin exposureZelandopam showed protective effects
ApoptosisJurkat cells (example)Caspase-3 activityNot specifically reported for zelandopam, but a standard method
Ion Channel ModulationCells expressing D1 and GIRK channelsMembrane potential changesD1 activation can modulate GIRK activity

This table illustrates the types of cellular responses that can be assessed for this compound.

Biochemical Investigations of this compound

Biochemical investigations move from the cellular level to the molecular level, examining the direct interactions of this compound with purified biological molecules in a controlled, cell-free environment. targetmol.comgoogle.com

Enzyme Activity Modulation Studies

These studies assess the ability of a compound to alter the activity of specific enzymes. bellbrooklabs.comelifesciences.org While zelandopam's primary target is the D1 receptor, it is crucial to determine if it affects other enzymes to understand its selectivity and potential off-target effects.

A key enzyme related to zelandopam's mechanism of action is adenylyl cyclase. elifesciences.orguniprot.org In biochemical assays using purified adenylyl cyclase, the direct effect of zelandopam in the presence of the Gs-alpha subunit (the protein that links the D1 receptor to the enzyme) can be measured. This confirms that the observed increase in cellular cAMP is due to the activation of this specific enzyme.

Furthermore, studies might investigate zelandopam's effect on enzymes involved in its metabolism, such as cytochrome P450 (CYP) enzymes or carboxylesterases. nih.govamericanpharmaceuticalreview.com For example, incubating zelandopam with human liver microsomes containing a mixture of CYP enzymes can reveal which specific isoforms are responsible for its breakdown. nih.gov This is critical for understanding potential drug-drug interactions.

EnzymeAssay TypeMeasured ParameterPurpose
Adenylyl CyclasePurified enzyme assaycAMP productionConfirm direct activation
Cytochrome P450sHuman liver microsome assayZelandopam metabolismIdentify metabolizing enzymes
CarboxylesterasesIn vitro hydrolysis assayHydrolysis of ester-containing substratesAssess potential for off-target inhibition

This table details enzyme activity modulation studies relevant to this compound research.

Ligand-Binding Assays in Controlled Environments

Ligand-binding assays are a cornerstone of pharmacological research, used to determine the affinity and selectivity of a drug for its target receptors. e-b-f.eufrontiersin.orgaltasciences.combioagilytix.com These assays typically use cell membranes containing the receptor of interest or purified receptors.

In the case of zelandopam, radioligand binding assays are commonly employed. In these experiments, a radioactive version of a known D1 receptor ligand (the "radioligand") is incubated with membranes containing the D1 receptor. The amount of radioligand that binds to the receptor is then measured. To determine the binding affinity of zelandopam, increasing concentrations of non-radioactive zelandopam are added to compete with the radioligand for the binding sites.

The concentration of zelandopam that displaces 50% of the bound radioligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the binding affinity (Ki) of zelandopam for the D1 receptor. To assess selectivity, similar binding assays are performed with other dopamine receptor subtypes (D2, D3, D4, D5) and other neurotransmitter receptors. A significantly higher affinity for the D1 receptor compared to others indicates selectivity.

ReceptorAssay TypeKey ParameterFinding
Dopamine D1 ReceptorRadioligand competition assayKi (binding affinity)High affinity
Other Dopamine Receptors (D2, etc.)Radioligand competition assayKi (binding affinity)Lower affinity, indicating selectivity

This table provides an overview of ligand-binding assays used to characterize the binding profile of this compound.

Investigations of Zelandopam Hydrochloride in Preclinical Animal Models

Renal Pathophysiology Models Investigated with Zelandopam (B47401) Hydrochloride

Zelandopam hydrochloride, a selective dopamine (B1211576) D1 receptor agonist, has been evaluated in preclinical settings to understand its role in mitigating kidney damage. bioworld.com These studies primarily utilize rodent models that mimic human renal diseases.

Cisplatin (B142131) is a potent chemotherapy agent known for its significant side effect of nephrotoxicity, leading to acute kidney injury. nih.govjci.org Rodent models of cisplatin-induced acute renal failure are standard for investigating potential protective therapies. nih.gov In these models, cisplatin administration leads to characteristic signs of kidney damage, including increased plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), tubular damage, and a decrease in body weight. nih.gov

MarkerCisplatin-Treated GroupThis compound + Cisplatin Group
Plasma CreatinineSignificantly IncreasedDose-dependently prevented increase
Blood Urea Nitrogen (BUN)Significantly IncreasedDose-dependently prevented increase
Body WeightDecreasedAttenuated decrease
Data derived from studies on cisplatin-induced acute renal failure in rats. bioworld.comnih.gov

Histological examination of kidney tissue from rats treated with cisplatin alone reveals significant tubular damage. nih.gov However, in rats pre-treated with this compound, this tubular damage was dose-dependently prevented. bioworld.comnih.gov This suggests that this compound protects the structural integrity of the kidney tubules from cisplatin's toxic effects.

To understand the mechanism of protection, the effects of this compound were compared with those of a free radical scavenger, CV-3611. bioworld.comnih.gov While the free radical scavenger also significantly lessened the decrease in body weight and markers of renal dysfunction, it did not prevent the tubular damage caused by cisplatin. bioworld.comnih.gov This finding suggests that the protective effects of this compound on the renal tubules may involve mechanisms beyond just scavenging free radicals, possibly related to its primary action as a dopamine D1 receptor agonist. bioworld.com

Puromycin (B1679871) aminonucleoside (PAN) is used to induce nephrosis in rats, creating a model that shares features with minimal change disease in humans. nih.govnih.gov This model is characterized by significant proteinuria (an excess of protein in the urine) and an increase in plasma total cholesterol. nih.gov

In rats with PAN-induced nephrosis, this compound was shown to be effective in a dose-dependent manner at blunting the development of the condition. nih.gov Specifically, it attenuated the increase in both urinary protein excretion and plasma total cholesterol levels. nih.gov This demonstrates a prophylactic effect of this compound in this model of glomerular disease.

ParameterPuromycin Aminonucleoside (PAN) Treated GroupThis compound + PAN Group
Urinary Protein ExcretionIncreasedDose-dependently attenuated increase
Plasma Total CholesterolIncreasedDose-dependently attenuated increase
Data derived from studies on puromycin aminonucleoside-induced nephrosis in rats. nih.gov

Puromycin Aminonucleoside-Induced Nephrosis Models in Rodents

Dose-Dependent Attenuation of Nephrotic Syndrome Parameters by this compound

In a preclinical model using rats with puromycin aminonucleoside (PA)-induced nephrosis, Zelandopam demonstrated a dose-dependent ability to mitigate key parameters of the syndrome. nih.gov This model is characterized by a significant increase in urinary protein excretion (proteinuria) and elevated plasma total cholesterol. The administration of Zelandopam was shown to dose-dependently attenuate these increases, indicating a prophylactic effect in blunting the development of PA-induced nephrosis. nih.gov The study highlighted that the effects of Zelandopam are dose-dependent. nih.gov

Table 1: Effect of this compound on Nephrotic Syndrome Parameters in a Rat Model A summary of findings from a study on puromycin aminonucleoside (PA)-induced nephrosis in rats, showing the dose-dependent effects of Zelandopam.

ParameterEffect of PA-Induced NephrosisObservation with Zelandopam Treatment
Urinary Protein Excretion (Proteinuria) IncreasedDose-dependent attenuation of the increase nih.gov
Plasma Total Cholesterol IncreasedDose-dependent attenuation of the increase nih.gov
Comparison of this compound Effects with Corticosteroid Interventions

The same preclinical study that established the dose-dependent effects of Zelandopam in nephrotic syndrome also provided a comparison with a corticosteroid intervention. nih.gov In the rat model of puromycin aminonucleoside-induced nephrosis, the effects of Zelandopam were evaluated alongside those of prednisolone (B192156). nih.gov

Both Zelandopam and prednisolone were effective in attenuating the characteristic increases in proteinuria and plasma total cholesterol. nih.gov However, a notable difference was observed in their effects on body weight; treatment with prednisolone resulted in a significant decrease in body weight, a change not reported for the Zelandopam-treated groups. nih.gov

Table 2: Comparative Effects of Zelandopam and Prednisolone in a Rat Model of Nephrosis This table contrasts the observed effects of Zelandopam and the corticosteroid Prednisolone on key pathological markers.

AgentEffect on ProteinuriaEffect on Plasma Total CholesterolEffect on Body Weight
This compound Attenuated increase nih.govAttenuated increase nih.govNot reported to decrease nih.gov
Prednisolone Significantly attenuated increase nih.govSignificantly attenuated increase nih.govSignificant decrease nih.gov

Underlying Mechanisms of this compound's Renoprotective Effects

The renoprotective effects of Zelandopam are primarily attributed to its activity as a selective dopamine D1-like receptor agonist. nih.govhsforum.com The stimulation of these receptors in the renal vasculature leads to vasodilation, which is a key mechanism for its therapeutic effects. nih.gov

Investigations in a rat model of cisplatin-induced acute renal failure further elucidated these mechanisms. hsforum.com Cisplatin administration typically causes acute renal failure characterized by increased plasma creatinine and blood urea nitrogen (BUN), along with tubular damage. hsforum.com In this model, Zelandopam was shown to dose-dependently prevent these changes, demonstrating a protective effect against acute renal injury. hsforum.com This suggests that Zelandopam's renoprotective action involves mitigating the functional and structural damage induced by nephrotoxic agents. hsforum.com The compound's ability to produce renal vasodilating effects through dopamine D1 receptor stimulation is a foundational aspect of its mechanism. nih.gov

Cardiovascular Pathophysiology Models Explored with this compound

This compound has been evaluated for its potential in treating cardiovascular conditions, with preclinical studies exploring its utility in hypertension and heart failure models. cvpharmacology.com

Preclinical Hypertension Models

Zelandopam has been identified as a compound with potential for the treatment of arterial hypertension. ahajournals.org Its mechanism of action involves the stimulation of dopamine D1 receptors, which leads to renal vasodilation and a reduction in blood pressure. nih.gov In preclinical studies with anesthetized dogs, intravenous infusion of Zelandopam produced dose-dependent hypotensive effects. nih.gov Specifically, it was shown to reduce total peripheral vascular resistance and mean blood pressure. nih.gov Furthermore, in a model where blood pressure and renal vascular resistance were increased by angiotensin II or norepinephrine, Zelandopam infusion dose-dependently reversed these effects. nih.gov These findings suggest that Zelandopam may be useful for managing acute elevations in blood pressure. nih.gov

Preclinical Heart Failure Models

The efficacy of Zelandopam (also referred to as YM435) was assessed in a canine model of acute congestive heart failure. nih.gov This model was induced through a combination of coronary artery ligation, volume loading, and angiotensin II infusion, resulting in a state of moderate and stable congestive heart failure. nih.gov This condition was characterized by a reduction in cardiac output and increases in left ventricular end-diastolic pressure and total peripheral vascular resistance. nih.gov

The intravenous infusion of Zelandopam in this model led to significant improvements in hemodynamics and cardiac function. nih.gov The study reported that the compound significantly decreased left ventricular end-diastolic pressure, total peripheral vascular resistance, and mean blood pressure, while significantly increasing cardiac output and renal blood flow. nih.gov These results indicate that Zelandopam can improve cardiac function in a preclinical model of acute congestive heart failure. nih.gov

Systemic Hemodynamic Impact of this compound in Disease Models

The systemic hemodynamic effects of Zelandopam have been characterized in anesthetized animal models. Intravenous infusion of Zelandopam results in dose-dependent changes to several key hemodynamic parameters. nih.gov

In a canine model, Zelandopam infusion increased renal blood flow and cardiac output while reducing renal vascular resistance and total peripheral vascular resistance, accompanied by a decrease in mean blood pressure. nih.gov A notable characteristic of Zelandopam's cardiovascular effects is the absence of vasoconstriction or an increase in heart rate, even at high doses, which distinguishes it from dopamine. nih.gov In a model of acute congestive heart failure, Zelandopam demonstrated a beneficial hemodynamic profile by increasing cardiac output and renal blood flow while decreasing total peripheral vascular resistance and left ventricular end-diastolic pressure. nih.gov

Table 3: Systemic Hemodynamic Effects of Zelandopam Infusion in a Canine Model This table presents the quantitative changes in key hemodynamic parameters observed following Zelandopam administration.

Hemodynamic ParameterObserved EffectPercentage Change
Renal Blood Flow Increased+20% (± 7%) nih.gov
Cardiac Output Increased+14% (± 6%) nih.gov
Renal Vascular Resistance Decreased-22% (± 4%) nih.gov
Total Peripheral Vascular Resistance Decreased-18% (± 4%) nih.gov
Mean Blood Pressure Decreased-7% (± 1%) nih.gov
Heart Rate Little changeNot specified nih.gov

Methodological Considerations in Animal Model Selection and Application for this compound Research

The selection of an appropriate animal model is a critical step in preclinical research, forming the foundation for evaluating the therapeutic potential and physiological effects of a novel compound like this compound. biobostonconsulting.comnih.gov The primary objective is to utilize a model that can adequately replicate a human disease state or physiological process, thereby providing data with translational relevance. biobostonconsulting.combiogem.it For a selective dopamine D1-like receptor agonist such as Zelandopam, the choice of animal model is dictated by the specific organ system and pathological condition under investigation, primarily focusing on renal, pancreatic, and cardiovascular functions. targetmol.commedkoo.com Methodological considerations extend beyond species selection to include the specific techniques for disease induction and the endpoints measured to assess the compound's efficacy. researchgate.net

Research into the effects of Zelandopam has utilized both small and large animal models, with rats and dogs being prominently featured in studies of renal and pancreatic function, respectively. targetmol.commedkoo.comnih.gov The rationale for this selection is based on established physiological and pathological similarities to humans in these specific domains.

In renal research, rat models are frequently employed to study various forms of kidney disease. researchgate.netnih.gov A key study investigating the prophylactic effects of Zelandopam utilized the puromycin aminonucleoside (PA)-induced nephrosis model in rats. nih.gov This model is methodologically advantageous as a single injection of PA reliably induces nephrosis, characterized by significant proteinuria and hypercholesterolemia, mimicking key aspects of human nephrotic syndrome. nih.govjci.org The application of this model allowed researchers to evaluate Zelandopam's ability to attenuate these specific pathological markers. nih.gov Another established rodent model used in Zelandopam research is cisplatin-induced acute renal failure in rats. targetmol.commedkoo.com Cisplatin is a chemotherapy agent known to cause nephrotoxicity, and this model is therefore highly relevant for testing the protective effects of new therapeutic agents. targetmol.commedkoo.com Further studies have also applied rat models of renal dysfunction induced by agents like angiotensin II or through renal nerve stimulation to probe the renal-vasodilating effects of Zelandopam. targetmol.com

For investigating pancreatic and cardiovascular effects, the dog has been the model of choice for Zelandopam research. targetmol.commedkoo.com The dog is a well-established model for studying pancreatic exocrine secretion due to anatomical and physiological parallels with humans, and because surgical procedures, such as the creation of chronic pancreatic fistulae (e.g., Thomas cannulae), are well-tolerated, allowing for the direct collection and analysis of pancreatic juice. nih.govpancreapedia.org This methodology is crucial for accurately measuring changes in secretion volume, as well as bicarbonate and protein content, in response to a stimulant. nih.gov Studies have shown that Zelandopam acts as a potent stimulant of pancreatic exocrine secretion in dogs by acting on dopamine D1 receptors within the pancreas. targetmol.commedkoo.com In addition to pancreatic studies, canine models of acute congestive heart failure and ischemic acute renal failure have been used to evaluate the therapeutic potential of Zelandopam (also known as YM435). medkoo.com

The methodological rigor in these studies involves not just the selection of the appropriate species and disease induction technique, but also the careful measurement of relevant physiological and biochemical endpoints to characterize the compound's effects.

Interactive Data Table: Preclinical Animal Models in Zelandopam Research

Animal ModelCondition/System InvestigatedKey Research Findings
Rat Puromycin Aminonucleoside (PA)-Induced NephrosisZelandopam dose-dependently attenuated the development of proteinuria and the increase in plasma total cholesterol characteristic of PA-induced nephrosis. nih.gov
Rat Cisplatin-Induced Acute Renal FailureZelandopam demonstrated a preventive effect against the development of acute renal failure induced by cisplatin. targetmol.commedkoo.com
Rat Angiotensin II, Renal Nerve Stimulation, & PAF-Induced Renal DysfunctionZelandopam was shown to inhibit renal dysfunction induced by these various stimuli, demonstrating renal vasodilating effects. targetmol.com
Dog Pancreatic Exocrine SecretionZelandopam was identified as a potent stimulant of pancreatic exocrine secretion, an effect mediated by dopamine D1 receptors in the pancreas. targetmol.commedkoo.com
Dog Ischemic Acute Renal FailureYM435 (Zelandopam) was evaluated for its effects in a canine model of ischemic acute renal failure. medkoo.com
Dog Acute Congestive Heart FailureThe effect of YM435 (Zelandopam) was assessed in a canine model of acute congestive heart failure. medkoo.com

Translational Research Perspectives and Future Directions for Zelandopam Hydrochloride

Interpretation of Preclinical Findings and Implications for Disease Pathogenesis

Zelandopam (B47401) hydrochloride is a selective dopamine (B1211576) D1-like receptor agonist that was investigated for its therapeutic potential. wikipedia.orgmedchemexpress.eu Preclinical research, primarily in animal models, has provided insights into its mechanism of action and potential applications, particularly concerning renal protection. These findings have implications for understanding the pathogenesis of certain kidney diseases.

Detailed research in rat models demonstrated that zelandopam could offer protective effects against chemically-induced kidney damage. In one study, zelandopam was evaluated for its prophylactic effect on puromycin (B1679871) aminonucleoside (PA)-induced nephrosis. nih.gov The results showed that zelandopam dose-dependently reduced the increases in urinary protein excretion (proteinuria) and plasma total cholesterol, which are characteristic signs of nephrosis. nih.gov This was the first study to show that a selective dopamine D1-like receptor agonist could blunt the development of PA-induced nephrosis. nih.gov

Another study investigated the effect of zelandopam on cisplatin-induced acute renal failure in rats. nih.gov Cisplatin (B142131), a chemotherapy agent, is known to cause kidney damage. Zelandopam was found to dose-dependently prevent the increases in plasma creatinine (B1669602) and blood urea (B33335) nitrogen, as well as tubular damage associated with cisplatin administration. nih.gov This was the first demonstration that a selective dopamine D1 receptor agonist could be effective in preventing this type of acute renal failure. nih.gov

The interpretation of these preclinical findings suggests that the peripheral dopamine D1 receptor system plays a crucial role in renal function and protection. The effectiveness of zelandopam in these models implies that the pathogenesis of certain types of nephrosis and drug-induced renal failure may involve a dysfunction or downregulation of the intrarenal dopaminergic system. nih.govnih.gov Activation of D1 receptors in the kidney by an agonist like zelandopam appears to counteract these pathological processes, likely through mechanisms involving renal vasodilation and modulation of tubular function.

Preclinical ModelCompound AdministeredKey FindingsReference
Puromycin Aminonucleoside (PA)-Induced Nephrosis in RatsZelandopamDose-dependently attenuated the increase in proteinuria and total cholesterol. nih.gov
Cisplatin-Induced Acute Renal Failure in RatsZelandopamDose-dependently prevented increases in plasma creatinine, blood urea nitrogen, and tubular damage. nih.gov

Challenges and Limitations Encountered in Zelandopam Hydrochloride Research Programs

Despite promising preclinical data in specific areas, the development of this compound did not progress to clinical use and appears to have been discontinued (B1498344) in the early 2000s. wikipedia.org While specific details on the termination of the zelandopam program are not extensively published, the challenges it faced are likely reflective of the broader difficulties encountered in the development of dopamine D1 receptor agonists for nearly four decades. nih.govfrontiersin.org

A primary hurdle for early-generation D1 agonists was their chemistry and pharmacokinetics. nih.gov Many of these compounds, particularly those based on a catechol structure, suffered from significant pharmaceutical liabilities. These limitations often included poor oral bioavailability, rapid metabolism, and limited penetration into the central nervous system, which is critical for neurological applications. nih.govpatsnap.com Furthermore, repeated administration of some D1 agonists led to receptor desensitization, where the therapeutic effect diminishes over time. patsnap.com These chemistry-related and pharmacological challenges proved to be major obstacles, leading to the abandonment of many D1 agonist development programs for several years. nih.gov

Challenge/LimitationDescriptionReference
Poor PharmacokineticsIncluded rapid metabolism and poor brain penetration for many early-generation agonists. nih.govpatsnap.com
Receptor DesensitizationReduced therapeutic effect with repeated dosing. patsnap.com
Chemical LiabilitiesEarly catechol-based compounds had inherent instability and off-target effects. nih.govnih.gov
Lack of Clinical SuccessDespite 40 years of research, no centrally acting D1/D5R ligands are currently in clinical use. nih.govfrontiersin.org

Potential for Re-evaluation of Dopamine D1 Agonist Strategies or Derivative Compound Research

The historical challenges that hindered drugs like zelandopam have not spelled the end for D1 receptor-targeted therapies. In fact, there is a renewed and significant interest in the clinical potential of dopamine D1 agonists, driven by modern advancements in pharmacology and structural biology. nih.gov This has led to a re-evaluation of the entire therapeutic strategy.

The primary driver of this resurgence is the development of novel, non-catecholamine D1 agonists. nih.gov These newer compounds have been engineered to overcome the pharmacokinetic limitations of their predecessors, exhibiting improved oral bioavailability and more favorable metabolic profiles. nih.govpatsnap.com Some of these next-generation molecules also display biased agonism, meaning they can selectively activate specific downstream signaling pathways (e.g., G protein signaling) while avoiding others (e.g., β-arrestin recruitment), which may reduce receptor desensitization and improve long-term efficacy. nih.gov

Another promising avenue is the development of D1 receptor positive allosteric modulators (PAMs). nih.govpatsnap.com Unlike traditional agonists that directly stimulate the receptor, PAMs bind to a different site on the receptor to enhance the effect of the body's own dopamine. This approach offers a more nuanced modulation of D1 receptor activity.

The potential applications for these new D1-targeting drugs are significant. There is compelling evidence for their use in Parkinson's disease, particularly in late-stage patients where standard treatments like levodopa (B1675098) become less effective. nih.govresearchgate.netbiorxiv.org Preclinical studies in primate models of severe parkinsonism have shown that D1 agonists can produce dramatic motor improvements where other drugs fail. biorxiv.org Additionally, the role of D1 receptors in cognitive functions like working memory and attention has made them a target for treating cognitive deficits associated with schizophrenia and aging. patsnap.commdpi.com Advances in structural biology, such as high-resolution cryo-electron microscopy, are providing detailed blueprints of the D1 receptor, facilitating the structure-guided design of even more specific and effective derivative compounds. nih.govpatsnap.com

New StrategyAdvantage Over Previous ApproachesPotential Therapeutic ApplicationReference
Non-Catecholamine D1 AgonistsImproved pharmacokinetic properties (e.g., oral bioavailability) and reduced off-target effects. Can be designed for biased agonism.Parkinson's Disease, Cognitive Disorders nih.govpatsnap.com
D1 Positive Allosteric Modulators (PAMs)Enhances the effect of endogenous dopamine, allowing for more subtle modulation of receptor activity.Cognitive Impairment, Psychiatric Conditions nih.govpatsnap.com
Structure-Guided Drug DesignUtilizes high-resolution receptor structures to engineer ligands with greater specificity and desired functional selectivity.Broad potential across CNS disorders nih.govpatsnap.com

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Zelandopam hydrochloride in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is routinely used for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. For example, the catechol functional group in this compound can be validated via 1^1H-NMR peaks at δ 6.7–7.1 ppm . Polarimetry may also assess enantiomeric purity if applicable. Ensure calibration with certified reference standards and replicate measurements to minimize instrumental variability .

Q. How is the receptor-binding specificity of this compound to dopamine D1 receptors experimentally validated?

  • Methodological Answer : Radioligand competitive binding assays using 3^3H-SCH23390 (a D1-selective antagonist) in transfected HEK293 cells or striatal tissue homogenates are standard. Calculate IC50_{50} values and compare selectivity against D2 receptors using displacement curves. For example, Zelandopam’s binding mode differs from SKF89626 due to its bicyclic scaffold, requiring alignment of pharmacophore features (e.g., Ser-TM5 interactions) . Cross-validate with functional assays like cAMP accumulation to confirm agonist activity .

Q. What in vitro models are recommended for evaluating the vasodilatory effects of this compound?

  • Methodological Answer : Isolated rat aortic rings pre-contracted with phenylephrine or KCl are widely used. Measure relaxation responses (%) at varying concentrations (e.g., 109^{-9}–105^{-5} M) and compare to positive controls (e.g., sodium nitroprusside). Use nitric oxide synthase inhibitors (L-NAME) or potassium channel blockers to elucidate mechanisms. Ensure tissue viability with repeated acetylcholine challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from receptor conformation states (e.g., high- vs. low-affinity states) or assay conditions (e.g., buffer pH, temperature). Use orthogonal methods:

  • Surface plasmon resonance (SPR) for real-time kinetics.
  • Molecular dynamics simulations to compare binding modes in D1 vs. D2 receptor homology models.
  • Meta-analysis of published data to identify confounding variables (e.g., species-specific receptor isoforms) .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

  • Methodological Answer : Perform pharmacophore-based virtual screening against databases like ChEMBL or PubChem. Use molecular docking (AutoDock Vina, Glide) to assess binding to adrenergic or serotonin receptors. Validate predictions with in vitro selectivity panels. For example, Zelandopam’s catechol group may interact with β-adrenergic receptors, requiring MD simulations to evaluate stability .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use a crossover design in rodent models:

  • Administer IV/PO doses and collect plasma/tissue samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 h.
  • Quantify drug levels via LC-MS/MS and correlate with hemodynamic responses (e.g., blood pressure, heart rate).
  • Apply compartmental modeling (NONMEM) to estimate clearance (CL), volume of distribution (Vd), and receptor occupancy .

Data Contradiction and Validation

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound studies?

  • Methodological Answer : Use mixed-effects models (e.g., nonlinear regression with random intercepts) to account for inter-subject variability. Apply bootstrapping to estimate 95% confidence intervals for EC50_{50} values. For outliers, perform Grubbs’ test or leverage robust regression .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Evaluate bioavailability limitations (e.g., first-pass metabolism) using hepatic microsomal assays. Compare tissue penetration via MALDI imaging in target organs. Adjust formulations (e.g., lipid nanoparticles) or administer via alternate routes (sublingual, intraperitoneal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zelandopam hydrochloride
Reactant of Route 2
Zelandopam hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.